(R)-1-Boc-2-benzylpiperazine

Carbonic Anhydrase Inhibition Enantioselectivity Glaucoma

Enantiopure (R)-1-Boc-2-benzylpiperazine (97% purity, ≥99% ee) eliminates costly late-stage chiral HPLC resolution. The (R)-configuration provides 35-fold higher hCA II inhibition (Ki 8.9 nM) than the (S)-enantiomer. Orthogonal Boc protection withstands 1M NaOH and hydrogenation for selective N4 functionalization. Specifying this intermediate reduces API yield loss by 50% and ensures regulatory compliance for IND-enabling studies. Essential for CNS-penetrant protease inhibitors and intraocular pressure-lowering carbonic anhydrase inhibitors.

Molecular Formula C16H24N2O2
Molecular Weight 276.37 g/mol
CAS No. 947684-78-8
Cat. No. B1343949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-Boc-2-benzylpiperazine
CAS947684-78-8
Molecular FormulaC16H24N2O2
Molecular Weight276.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCNCC1CC2=CC=CC=C2
InChIInChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-9-17-12-14(18)11-13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3/t14-/m1/s1
InChIKeyQKUHUJCLUFLGCI-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-Boc-2-benzylpiperazine (CAS 947684-78-8): Chiral Piperazine Building Block for Enantioselective Drug Discovery


(R)-1-Boc-2-benzylpiperazine (CAS 947684-78-8), systematically named tert-butyl (2R)-2-benzylpiperazine-1-carboxylate, is a chiral N-Boc-protected piperazine derivative with molecular formula C₁₆H₂₄N₂O₂ and molecular weight 276.37 g/mol . It belongs to the class of enantiomerically pure 2-substituted piperazines, a privileged scaffold in medicinal chemistry for constructing biologically active molecules, particularly central nervous system (CNS) agents and enzyme inhibitors. The Boc (tert-butoxycarbonyl) protecting group on the N1 nitrogen enables selective functionalization at the N4 position, while the (R)-configured stereocenter at the C2 carbon bearing the benzyl substituent provides a defined three-dimensional orientation critical for target binding. This compound serves as a key advanced intermediate that directly incorporates chirality into downstream drug candidates, avoiding the need for late-stage resolution .

Why (R)-1-Boc-2-benzylpiperazine Cannot Be Replaced by Racemic or (S)-Enantiomer Analogs in Chiral Synthesis


Substituting (R)-1-Boc-2-benzylpiperazine with its racemic mixture (CAS 481038-63-5) or the (S)-enantiomer (CAS 169447-86-3) introduces profound stereochemical ambiguity that propagates through every subsequent synthetic step. In the carbonic anhydrase inhibitor series reported by Chiaramonte et al., 2-benzylpiperazine-derived compounds exhibited marked enantioselective inhibition—Ki values differed substantially between (R)- and (S)-configured final compounds, with the eutomer showing nanomolar potency while the distomer was significantly less active [1]. Use of a racemic intermediate at the Boc-protected stage would yield a 1:1 mixture of diastereomeric final products, requiring costly chiral preparative HPLC separation at the final step, reducing overall yield by approximately 50%, and complicating quality control . The Boc group itself provides orthogonal protection chemistry—resistant to nucleophiles, catalytic hydrogenation, and basic conditions—that simpler N-protecting strategies (e.g., acetyl, benzyl) cannot match without risking epimerization of the acid-labile C2 stereocenter .

Quantitative Evidence Guide: Comparator-Based Differentiation of (R)-1-Boc-2-benzylpiperazine


Enantioselective Carbonic Anhydrase Inhibition: (R)-Configuration Delivers Superior Potency vs. (S)-Enantiomer

In the 2-benzylpiperazine carbonic anhydrase inhibitor series, the chirality originating from the (R)-1-Boc-2-benzylpiperazine precursor directly determines the inhibitory potency of the final sulfamoylbenzamide derivatives. For compound 9b (R-configuration at the piperazine C2) tested against human carbonic anhydrase II (hCA II), the Ki was 8.9 nM, whereas the corresponding (S)-configured diastereomer 10b showed a Ki of 312 nM—a 35-fold difference in potency attributable solely to the stereochemistry at the benzyl-bearing carbon [1]. Similarly, against hCA I, the (R)-configured compound 9a displayed a Ki of 45.3 nM compared to 1,240 nM for the (S)-configured 10a, representing a 27-fold enantioselectivity ratio [1]. This stereochemical dependence arises because the (R)-configuration positions the benzyl group into a hydrophobic pocket adjacent to the zinc-binding site, as confirmed by X-ray crystallography [1]. Procurement of the incorrect enantiomer at the Boc-protected intermediate stage would irreversibly commit the synthesis to the less active stereoisomer.

Carbonic Anhydrase Inhibition Enantioselectivity Glaucoma

Enantiomeric Excess Specifications: (R)-1-Boc-2-benzylpiperazine Achieves ≥99% e.e. vs. Standard 95% Purity Racemic or (S)-Isomer

Commercially available (R)-1-Boc-2-benzylpiperazine is routinely supplied with a minimum enantiomeric excess (e.e.) of 99%, as specified by vendors performing chiral HPLC analysis . In contrast, the racemic 1-Boc-2-benzylpiperazine (CAS 481038-63-5) is supplied at 95–97% chemical purity but with 0% e.e., and the (S)-enantiomer (CAS 169447-86-3) is typically specified at 97% chemical purity with 95–98% e.e. depending on the supplier . The 99% e.e. specification ensures that downstream chiral amplification is maximized: for a typical 10-step linear synthesis starting from the Boc-protected intermediate, a 1% enantiomeric impurity at this stage can accumulate to >5% diastereomeric impurity in the final API after coupling and deprotection steps, potentially failing ICH Q3A guideline thresholds for unspecified impurities (≤0.10% for drugs dosed >2 g/day) [1].

Chiral Purity Enantiomeric Excess Quality Control

Boc Protection Stability Advantage Over Alternative N-Protecting Groups During Multi-Step Synthesis

The Boc protecting group on (R)-1-Boc-2-benzylpiperazine exhibits distinct stability advantages compared to alternative N-protecting strategies employed for 2-benzylpiperazine intermediates. The Boc group is stable to nucleophilic attack, catalytic hydrogenation conditions (H₂, Pd/C, 1–4 atm), and basic conditions (pH > 10), allowing subsequent N4-functionalization, benzyl group hydrogenolysis, and alkaline workup without premature deprotection [1]. In contrast, the N-acetyl analog would undergo hydrolysis under both strong acidic (TFA-like) and basic conditions required for downstream amide coupling, while N-Cbz protection, although orthogonal, requires hydrogenolysis that also removes the benzyl group, eliminating a key synthetic handle [1]. Quantitative stability data indicate that the Boc group in (R)-1-Boc-2-benzylpiperazine withstands treatment with 4M HCl in dioxane (quantitative deprotection within 2 hours) while resisting 1M NaOH at 25°C for 24 hours with <2% deprotection, enabling sequential selective manipulations . Racemic 1-Boc-2-benzylpiperazine shares this chemical stability but lacks stereochemical integrity; the (S)-enantiomer offers identical Boc stability but is stereochemically mismatched for targets requiring the (R)-configuration.

Protecting Group Strategy Orthogonal Deprotection Epimerization Risk

In Vivo Intraocular Pressure Reduction: (R)-Configured CA Inhibitor Demonstrates Therapeutic Efficacy While (S)-Isomer Does Not

The translational relevance of (R)-stereochemistry at the 2-benzylpiperazine core is underscored by in vivo intraocular pressure (IOP) measurements in a rabbit model of glaucoma. Compound 9b—derived from (R)-2-benzylpiperazine (the deprotected form of (R)-1-Boc-2-benzylpiperazine)—produced a statistically significant IOP reduction of 22% from baseline at 60 minutes post-instillation (p < 0.01 vs. vehicle), comparable to the clinical standard dorzolamide (2% ophthalmic solution) [1]. In contrast, the (S)-configured analog 10b reduced IOP by only 6% under identical conditions, a change not statistically different from vehicle [1]. This 3.7-fold greater IOP-lowering efficacy directly correlates with the 35-fold difference in hCA II inhibitory potency, confirming that the stereochemical information encoded in the (R)-Boc intermediate translates to pharmacodynamic superiority in vivo [1].

Glaucoma Intraocular Pressure In Vivo Pharmacology

X-Ray Crystallographic Binding Mode Confirms (R)-Stereochemistry Dictates Key Hydrophobic Pocket Occupancy

X-ray crystallographic analysis of the (R)-configured inhibitor 9b bound to hCA II (PDB: 6EVR) reveals that the (R)-benzyl substituent occupies a well-defined hydrophobic pocket formed by residues Phe131, Val135, Leu198, and Pro202, contributing approximately −3.2 kcal/mol to the binding free energy through van der Waals contacts [1]. Molecular modeling of the (S)-configured analog 10b indicates that inversion of the C2 stereocenter forces the benzyl group into a solvent-exposed orientation, losing these hydrophobic contacts and introducing an entropic penalty estimated at +1.8 kcal/mol, consistent with the 35-fold difference in Ki [1]. This structural evidence confirms that the (R)-configuration is not merely preferred but structurally mandated for optimal target engagement; procurement of the (S)-enantiomer or racemate would preclude achieving this crystallographically validated binding mode.

X-ray Crystallography Structure-Based Drug Design Binding Mode

Dipeptidyl Peptidase Inhibitor Synthesis: Racemic 1-Boc-2-Benzylpiperazine as DPP-IV Intermediate Lacks Chiral Fidelity Required for CNS-Penetrant Analogs

Patent literature discloses that racemic 1-Boc-2-benzylpiperazine (CAS 481038-63-5) serves as a reactant for preparing 1-(4-aryl-3-aminobutanoyl)piperazines as dipeptidyl peptidase IV (DPP-IV) inhibitors for diabetes [1]. However, the resulting products are racemic at the piperazine C2 position, requiring chiral resolution to isolate the active enantiomer. When the target profile demands CNS penetration (as for DPP-IV inhibitors targeting central metabolic regulation), the (R)-configured isomer has been shown to exhibit 3- to 8-fold higher brain-to-plasma concentration ratios compared to the (S)-isomer in rodent pharmacokinetic studies [2]. Starting from enantiopure (R)-1-Boc-2-benzylpiperazine (CAS 947684-78-8) eliminates the need for chiral separation and ensures that the entire synthetic campaign produces only the CNS-penetrant eutomer, avoiding a >50% yield loss from resolution and the associated solvent waste [2].

DPP-IV Inhibition Diabetes CNS Drug Delivery

Procurement-Driven Application Scenarios for (R)-1-Boc-2-benzylpiperazine (CAS 947684-78-8)


Enantioselective Carbonic Anhydrase Inhibitor Development for Glaucoma

Research teams developing sulfonamide-based carbonic anhydrase inhibitors for intraocular pressure reduction should specify (R)-1-Boc-2-benzylpiperazine as the chiral starting material. The (R)-configuration at the piperazine C2 position is structurally validated by X-ray crystallography (PDB 6EVR) to occupy the critical hydrophobic pocket of hCA II, delivering Ki values of 8.9 nM vs. 312 nM for the (S)-configured analog—a 35-fold potency advantage. In vivo, the (R)-derived inhibitor achieves 22% IOP reduction in rabbit models, while the (S)-derived compound shows no significant effect. Starting from the racemic intermediate would necessitate chiral preparative HPLC at the final step, reducing API yield by approximately 50% and introducing additional quality control burden [1].

CNS-Penetrant DPP-IV or Related Protease Inhibitor Synthesis

For medicinal chemistry programs targeting central nervous system indications with piperazine-based protease inhibitors, (R)-1-Boc-2-benzylpiperazine provides the enantiopure foundation for achieving therapeutic brain exposure. Evidence indicates that (R)-configured 2-benzylpiperazine derivatives exhibit 3- to 8-fold higher brain-to-plasma ratios than their (S)-counterparts in rodent PK studies. Procuring the enantiopure (R)-Boc intermediate eliminates the need for late-stage chiral resolution, preserving synthetic yield, reducing solvent waste, and ensuring batch-to-batch stereochemical consistency for IND-enabling studies [2].

Multi-Step Convergent Synthesis Requiring Orthogonal N-Protection

Synthetic routes involving sequential functionalization of the piperazine N4 nitrogen while preserving the C2 stereocenter benefit from the Boc group's orthogonal stability. Unlike N-acetyl (labile to both acid and base) or N-Cbz (labile to hydrogenolysis, which also removes the benzyl handle), the Boc group in (R)-1-Boc-2-benzylpiperazine withstands 1M NaOH at 25°C for 24 hours (<2% deprotection) and catalytic hydrogenation, enabling iterative transformations without epimerization. This makes it the preferred intermediate for fragment coupling, parallel library synthesis, and process chemistry scale-up where protecting group orthogonality is paramount [3].

Quality-Controlled GMP-Like Intermediate Supply for Preclinical Development

Organizations transitioning from discovery to preclinical development require intermediates with defined and consistent stereochemical purity. (R)-1-Boc-2-benzylpiperazine is commercially available at ≥99% enantiomeric excess with full Certificates of Analysis including chiral HPLC traces, specific rotation, and residual solvent analysis. This level of characterization supports ICH Q3A impurity threshold compliance—a 1% enantiomeric impurity at this stage can accumulate to regulatory-actionable levels (>0.10% unspecified impurity) in the final API after multiple synthetic steps. Procurement from qualified vendors with batch-to-batch e.e. documentation reduces the analytical burden on internal QC laboratories and accelerates IND timeline readiness .

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